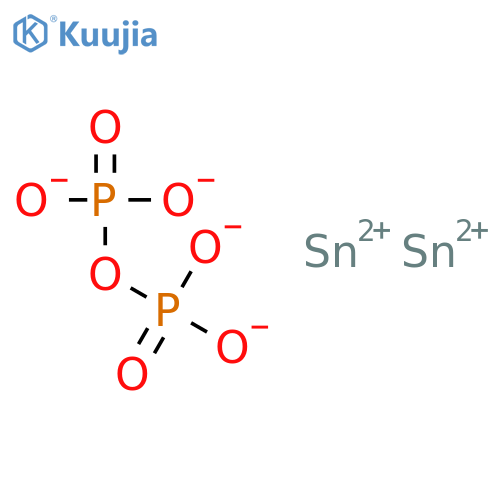Cas no 15578-26-4 (Tin(II) Pyrophosphate)

Tin(II) Pyrophosphate structure
商品名:Tin(II) Pyrophosphate
CAS番号:15578-26-4
MF:O7P2Sn2
メガワット:411.3634
MDL:MFCD00167376
CID:50141
Tin(II) Pyrophosphate 化学的及び物理的性質
名前と識別子
-
- Tin (II) pyrophosphate
- Stannous pyrophosphate
- Tin(II) Pyrophosphat
- TIN(II) PYROPHOSPHATE, hydrate
- Tin II pyrophosphate, hydrate
- Tin(II) Pyrophosphate
-
- MDL: MFCD00167376
- インチ: InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
- InChIKey: GEZAUFNYMZVOFV-UHFFFAOYSA-J
- ほほえんだ: [O-]P(OP([O-])([O-])=O)(=O)[O-].[Sn+2].[Sn+2]
計算された属性
- せいみつぶんしりょう: 413.71600
- どういたいしつりょう: 413.716
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 136A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色結晶または非晶質粉末
- 密度みつど: 4,01 g/cm3
- ゆうかいてん: >400°C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- すいようせい: Insoluble in water.
- PSA: 155.23000
- LogP: 0.17960
- マーカー: 14,8788
- ようかいせい: 水に不溶、濃酸に溶解、ピロリン酸塩に溶解
Tin(II) Pyrophosphate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:JL6737500
-
危険物標識:

- ちょぞうじょうけん:容器を密封して密封された容器に貯蔵し、涼しい乾燥を維持する
- リスク用語:R36/37/38
- TSCA:Yes
Tin(II) Pyrophosphate 税関データ
- 税関コード:2835399000
- 税関データ:
中国税関コード:
2835399000
Tin(II) Pyrophosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 307416-250G |
Tin(II) pyrophosphate, 98% |
15578-26-4 | 98% | 250G |
¥ 1831 | 2022-04-26 | |
| Cooke Chemical | A3367131-2.5kg |
Tin(II) pyrophosphate |
15578-26-4 | 96% | 2.5kg |
RMB 2706.40 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58155-100g |
Tin(II) Pyrophosphate |
15578-26-4 | AR | 100g |
¥308.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58155-500g |
Tin(II) Pyrophosphate |
15578-26-4 | AR | 500g |
¥948.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ID646-500g |
Tin(II) Pyrophosphate |
15578-26-4 | 96% | 500g |
¥1417.0 | 2022-02-28 | |
| Ambeed | A920769-100g |
Stannous pyrophosphate |
15578-26-4 | 98% | 100g |
$56.0 | 2025-02-19 | |
| Ambeed | A920769-5g |
Stannous pyrophosphate |
15578-26-4 | 98% | 5g |
$8.0 | 2025-02-19 | |
| Ambeed | A920769-25g |
Stannous pyrophosphate |
15578-26-4 | 98% | 25g |
$25.0 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ID646-25g |
Tin(II) Pyrophosphate |
15578-26-4 | 96% | 25g |
¥219.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ID646-5g |
Tin(II) Pyrophosphate |
15578-26-4 | 96% | 5g |
¥79.0 | 2022-02-28 |
Tin(II) Pyrophosphate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:15578-26-4)Tin (II) pyrophosphate
注文番号:LE9495
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:01
価格 ($):discuss personally
Tin(II) Pyrophosphate 関連文献
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
15578-26-4 (Tin(II) Pyrophosphate) 関連製品
- 154-87-0(Cocarboxylase)
- 10058-44-3(Iron(III) Pyrophosphate Soluble Crystals)
- 7320-34-5(Potassium Diphosphate)
- 990-91-0(Tetrabenzyl pyrophosphate)
- 10102-90-6(Copper Pyrophosphate)
- 304671-71-4(copper(ii) pyrophosphate hydrate)
- 16570-28-8(Copper pyrophosphate hydrate)
- 68684-55-9(Cocarboxylase tetrahydrate)
- 7722-88-5(Sodium Pyrophosphate)
- 2466-09-3(Pyrophosphoric acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:15578-26-4)焦磷酸亚锡

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:15578-26-4)Tin(II) Pyrophosphate

清らかである:99%
はかる:500g
価格 ($):157.0



